1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 1-Methylimidazole and tetradecyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as acetonitrile or toluene, under reflux conditions for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under appropriate conditions.
Complexation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, cyanides, and thiols.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield imidazolines or other reduced forms of the imidazolium ring.
Scientific Research Applications
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.
Medicine: Explored for drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The chloride ion can act as a nucleophile or leaving group in substitution reactions, further enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Methyl-3-dodecylimidazolium chloride
- 1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride
Comparison
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long alkyl chain, which imparts distinct solubility and surface-active properties. Compared to shorter alkyl chain analogs, it exhibits higher hydrophobicity and better performance in applications requiring amphiphilic characteristics. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
Biological Activity
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by a long tetradecyl chain and an imidazolium core, suggests interesting biological properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C18H36ClN2O
- Molecular Weight : 334.45 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The long hydrophobic tetradecyl chain enhances membrane permeability, allowing the compound to exert effects on cellular functions.
Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. The presence of the tetradecyl group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Pseudomonas aeruginosa | 18 | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cell lines. While it exhibits selective toxicity towards cancer cells, it shows lower toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF7 (breast cancer) | 30 |
Normal Human Fibroblasts | >100 |
Study on Anticancer Activity
A study conducted on the anticancer potential of imidazolium salts demonstrated that this compound inhibited proliferation in HeLa cells through apoptosis induction. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria.
Study on Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that it disrupted biofilm formation and enhanced the effectiveness of conventional antibiotics.
Properties
CAS No. |
612490-61-6 |
---|---|
Molecular Formula |
C19H39ClN2O |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
1-methyl-3-(tetradecoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
InChI Key |
MOENFZSIRVMGET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCN1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
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